molecular formula C11H13ClO2 B6324860 Methyl 2-chloro-5-isopropylbenzoate CAS No. 2179038-25-4

Methyl 2-chloro-5-isopropylbenzoate

Cat. No.: B6324860
CAS No.: 2179038-25-4
M. Wt: 212.67 g/mol
InChI Key: ZWASXFDIDQKLAD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-isopropylbenzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and an isopropyl group at the 5-position of the aromatic ring. This compound belongs to the methyl ester family, which is widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and reactivity.

Properties

IUPAC Name

methyl 2-chloro-5-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWASXFDIDQKLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-isopropylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-5-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-isopropylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used; for example, reaction with an amine yields an amide.

    Ester Hydrolysis: The major products are 2-chloro-5-isopropylbenzoic acid and methanol.

    Oxidation: The major product is 2-chloro-5-isopropylbenzoic acid.

Scientific Research Applications

Methyl 2-chloro-5-isopropylbenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-isopropylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Methyl 2-chloro-5-isopropylbenzoate can be compared to other methyl esters with analogous substituents:

Compound Name Substituents Molecular Weight (g/mol) Key Properties (Inferred) Reference
This compound 2-Cl, 5-isopropyl ~212.7 (calculated) Moderate polarity, steric hindrance -
Sandaracopimaric acid methyl ester Bicyclic diterpene ester ~332.5 High hydrophobicity, thermal stability
Z-Communic acid methyl ester Labdane diterpene ester ~318.5 Volatility (GC traces), biosynthetic origin
Methyl-2-isocyano-5-chlorobenzoate 2-Cl, 5-isocyano 195.6 Reactivity via isocyano group

Key Observations :

  • Steric Effects : The isopropyl group introduces significant steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to less hindered analogs like methyl benzoate .
  • Functional Group Reactivity: Unlike Methyl-2-isocyano-5-chlorobenzoate (which has an isocyano group for click chemistry), this compound’s ester and chloro groups favor electrophilic aromatic substitution or hydrolysis reactions .
Chromatographic and Spectroscopic Behavior

Evidence from gas chromatography (GC) traces of diterpene methyl esters (e.g., sandaracopimaric acid methyl ester, Z-communic acid methyl ester) suggests that bulky substituents like isopropyl groups may increase retention times due to reduced volatility . This compound is expected to follow this trend, though direct chromatographic data are unavailable. Mass spectrometry fragmentation patterns for such compounds typically show peaks corresponding to loss of the methyl ester group (-32 g/mol) and chlorine isotopes (e.g., M+2 peak) .

Biological Activity

Methyl 2-chloro-5-isopropylbenzoate is an organic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C11H13ClO2
  • Molecular Weight: 224.68 g/mol
  • Boiling Point: Approximately 290 °C
  • Density: 1.05 g/cm³

The presence of chlorine and isopropyl groups in its structure significantly influences its reactivity and biological interactions. The chlorine atom can participate in nucleophilic substitution reactions, while the isopropyl group contributes to hydrophobic characteristics, affecting the compound's bioavailability and interaction with biological molecules.

Mechanisms of Biological Activity

This compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or metabolic disorders.
  • Receptor Interaction: Its structural components may allow it to bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating a promising potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli200
Bacillus subtilis50

Cytotoxicity Studies

In vitro cytotoxicity studies on cancer cell lines demonstrated that this compound can induce apoptosis in a dose-dependent manner. The compound was tested on human breast cancer cells (MCF-7), showing IC50 values around 30 µM after 48 hours of exposure. Flow cytometry analysis indicated that the compound triggers apoptotic pathways, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

Another area of research focused on the anti-inflammatory properties of this compound. In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

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